![molecular formula C16H31N B14224068 Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- CAS No. 685088-19-1](/img/structure/B14224068.png)
Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- is a chemical compound with the molecular formula C16H31N. It is a derivative of piperidine, a six-membered heterocyclic amine with significant importance in organic chemistry and pharmaceutical applications. This compound is known for its unique structural features, which include a piperidine ring substituted with a 5-ethyl-1,3,3-trimethylcyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of corresponding pyridine derivatives. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine with significant pharmacological properties.
Uniqueness
Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
685088-19-1 |
|---|---|
Molecular Formula |
C16H31N |
Molecular Weight |
237.42 g/mol |
IUPAC Name |
1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]piperidine |
InChI |
InChI=1S/C16H31N/c1-5-14-11-15(2,3)13-16(4,12-14)17-9-7-6-8-10-17/h14H,5-13H2,1-4H3/t14-,16-/m0/s1 |
InChI Key |
KCQJNLITNGPONJ-HOCLYGCPSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@](CC(C1)(C)C)(C)N2CCCCC2 |
Canonical SMILES |
CCC1CC(CC(C1)(C)N2CCCCC2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


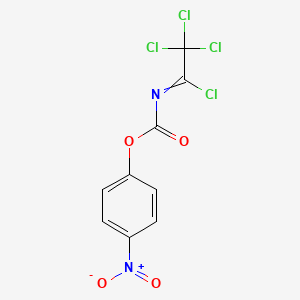
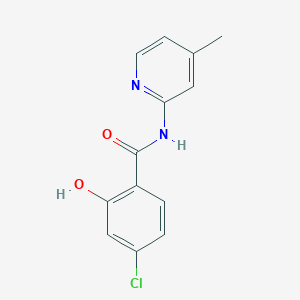
![Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl-](/img/structure/B14223992.png)
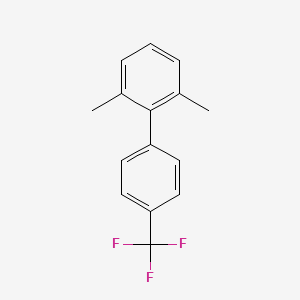
![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)
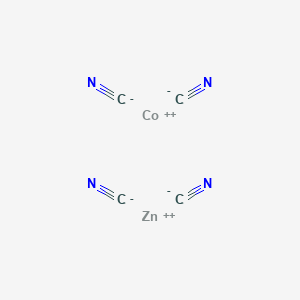
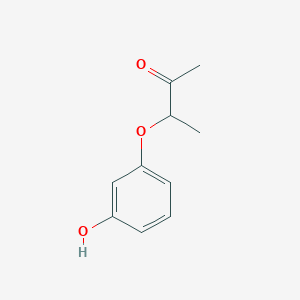
![6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224042.png)



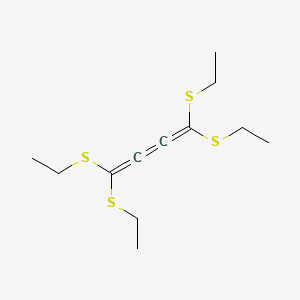

![Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate](/img/structure/B14224070.png)
